2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is an organic compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . It is characterized by the presence of a methoxy group, a trifluoroethoxy group, and a benzonitrile moiety. This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux and using a dehydrating agent to facilitate the formation of the ether bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products include 2-methoxy-6-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: Products include 2-methoxy-6-(2,2,2-trifluoroethoxy)benzylamine.
Scientific Research Applications
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzonitrile: Lacks the trifluoroethoxy group, making it less lipophilic.
2-Methoxy-6-ethoxybenzonitrile: Contains an ethoxy group instead of a trifluoroethoxy group, resulting in different chemical properties.
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable for specific research applications .
Properties
IUPAC Name |
2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-15-8-3-2-4-9(7(8)5-14)16-6-10(11,12)13/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPIHUUPWYOKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379497 | |
Record name | 2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-03-2 | |
Record name | 2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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